4-Phenyloxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

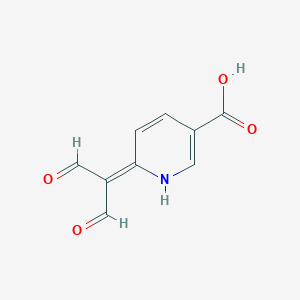

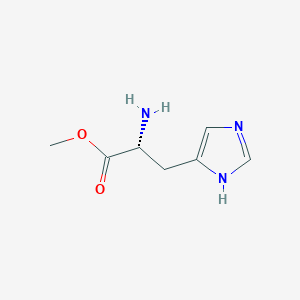

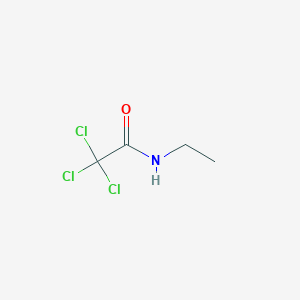

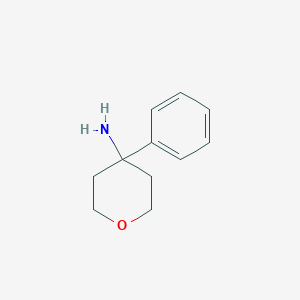

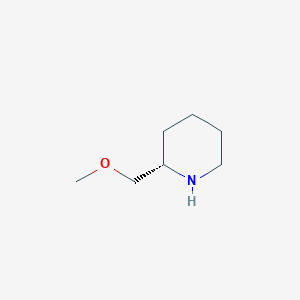

“4-Phenyloxan-4-amine” is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as “4-Phenyl-tetrahydro-pyran-4-ylamine” and "4-PHENYLTETRAHYDRO-2H-PYRAN-4-AMINE" .

Molecular Structure Analysis

The molecular weight of “4-Phenyloxan-4-amine” is 177.24 g/mol . The InChI code for this compound is InChI=1S/C11H15NO/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 . The canonical SMILES representation is C1COCCC1(C2=CC=CC=C2)N .

Physical And Chemical Properties Analysis

“4-Phenyloxan-4-amine” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Graphene-based Catalysts for Nitro Compound Reduction

Graphene-based catalysts have been utilized for the reduction of nitro compounds to amines, a fundamental transformation in organic chemistry with applications ranging from drug synthesis to environmental remediation. The incorporation of graphene derivatives enhances the catalytic efficiency, offering benefits such as ease of recovery and high catalytic activity (Nasrollahzadeh et al., 2020).

Metal-Free Photoredox Catalysis

A metal-free photoredox strategy has been developed for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from primary amine derivatives. This method, scalable and offering broad substrate scope, facilitates the synthesis of functionalized alkynes and (E)-alkenes, expanding the utility of amines in organic synthesis (Ociepa et al., 2018).

Biobased Amines for Polymers

The synthesis of biobased amines from renewable resources has gained attention for the production of polyamides and other polymers. This research emphasizes the development of sustainable and eco-friendly materials for applications in automotive, aerospace, and healthcare sectors (Froidevaux et al., 2016).

Cyanate Ester Curing with Amines

The curing of cyanate esters with amines has been analyzed to produce high-performance thermosets. These materials, suitable for adhesives and resins, exhibit adjustable processing and thermal behavior, showing promise for advanced material applications (Bauer & Bauer, 2001).

Electrochromic Properties and Film Formation

Research into triphenylamine derivatives for electrochromic materials has led to the development of polymers with enhanced film-forming properties and electrochromic performance. Such materials offer potential in smart window applications and display technologies (Ouyang Mi et al., 2013).

Diamond and Biology

The modification of diamond surfaces with amine and phenyl linker molecular layers for biological applications demonstrates the interdisciplinary potential of amines. This approach facilitates the development of DNA sensors and bioelectronics, leveraging the unique properties of diamond (Nebel et al., 2007).

Fluorescence Enhancement

The modification of stilbenes with N-phenyl substitutions has been shown to enhance fluorescence, a phenomenon useful in the development of optical materials and sensors. This "amino conjugation effect" opens new avenues for the design of high-performance fluorescent compounds (Yang et al., 2002).

Mechanism of Action

Target of Action

4-Phenyloxan-4-amine is a chemical compound that belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine . .

Biochemical Pathways

It is likely that this compound interacts with multiple biochemical pathways, given its structural similarity to phenylbutylamines . .

Result of Action

Given its structural similarity to phenylbutylamines , it is likely that this compound induces similar molecular and cellular effects.

properties

IUPAC Name |

4-phenyloxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWQFRQKUWGJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640616 |

Source

|

| Record name | 4-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyloxan-4-amine | |

CAS RN |

14006-31-6 |

Source

|

| Record name | 4-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)